![molecular formula C29H35NO5 B1666646 AH23848 CAS No. 81496-19-7](/img/structure/B1666646.png)
AH23848
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It has a morpholine ring, a cyclopentyl ring, and a phenyl group, all of which are common structures in organic chemistry. The (Z)-7- in the name indicates that it has a double bond on the 7th carbon in the longest carbon chain, and the groups on either side of this double bond are on the same side (Z configuration). The (1R,2R,5S) indicates the absolute configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on factors like the positions of the functional groups and the configuration of the chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Antagonismo del receptor 4 de prostaglandina E2 (EP4)
AH23848 se ha utilizado como antagonista del receptor 4 de prostaglandina E2 (EP4). Esta aplicación es significativa para estudiar el efecto del compuesto en la acumulación de adenosín monofosfato cíclico (AMPc) en las células. Por ejemplo, se ha utilizado para observar cambios en los niveles de AMPc en células de músculo liso arterial pulmonar de rata monocrotalina (MCT28d) (PASMC) y células mononucleares de sangre periférica enriquecidas con células T humanas (PBMC) .
Modulación de la respuesta inflamatoria
El papel del compuesto como antagonista del EP4 también se extiende a la modulación de las respuestas inflamatorias. This compound se ha aplicado para estudiar su impacto en la expresión de colágeno-I, metaloproteinasa (MMP-1), MMP-3 y expresión génica de EP4 en fibroblastos de tendón humanos después del tratamiento con interleucina (IL)-1β .
Investigación sobre la hipertensión pulmonar
En el contexto de la hipertensión pulmonar, la capacidad de this compound para regular la producción de óxido nítrico (NO) y reducir la acumulación de AMPc endógeno ofrece una vía para explorar posibles enfoques terapéuticos .
Mecanismo De Acción
Target of Action
AH23848 primarily targets the thromboxane receptor (TP) and the prostaglandin E2 receptor 4 (EP4) . The TP receptor is activated by thromboxane A2 (TXA2), a potent inducer of platelet aggregation and contraction of vascular and respiratory smooth muscle . The EP4 receptor is coupled to Gs and mediates increases in cAMP concentration by activation of adenylyl cyclase .
Mode of Action
This compound acts as a dual antagonist of TP and EP4 receptors . It inhibits TXA2-induced platelet aggregation and antagonizes the contraction of human bronchial smooth muscle induced by the TP agonist U-46619 . It also impairs PGE2-mediated relaxation of piglet saphenous vein by antagonizing the PGE2 receptor EP4 .
Biochemical Pathways
The action of this compound affects the cyclooxygenase pathway . By inhibiting the TP and EP4 receptors, this compound regulates the production of nitric oxide (NO) and reduces endogenous cAMP accumulation . This is carried out by declination of inducible nitric oxide synthase (iNOS) gene expression and acceleration of iNOS protein degradation in glomerular mesangial cells .
Pharmacokinetics
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. It induces accumulation of cells in early S phase and lowers cyclin A levels . In syngeneic BALB/cByJ female mice injected with line 66.1 or 410.4 tumor cells, this compound inhibited the metastasis of line 66.1 and 410.4 cells .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUFYLETVNNRF-OSAZKUMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AH23848?
A1: this compound acts as a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, ] This means it binds to the TXA2 receptor, preventing TXA2 from binding and exerting its effects. []
Q2: What are the downstream effects of this compound's antagonism of the TXA2 receptor?
A2: By blocking the TXA2 receptor, this compound inhibits TXA2-mediated platelet aggregation, a key process in thrombosis. [, , ] It also inhibits the contraction of vascular and respiratory smooth muscle, typically induced by TXA2. [, , , ]
Q3: Does this compound affect the production of TXA2 or prostacyclin?
A3: Research suggests that pretreatment with this compound does not significantly alter the ischemia-induced release of TXA2 or prostacyclin. [] This indicates that its primary mode of action is receptor blockade, not synthesis inhibition.
Q4: Are there other pathways, besides TXA2 receptor antagonism, through which this compound might exert its effects?
A4: While TXA2 receptor antagonism is its primary mechanism, some studies suggest this compound might induce protective effects in the stomach, potentially mediated by endogenous prostaglandins rather than direct interaction with TXA2 receptors. [] More research is needed to fully elucidate these alternative pathways.
Q5: How does this compound affect the EP4 receptor?
A5: While primarily known for its TXA2 receptor antagonism, research indicates that this compound can also act as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This interaction has been implicated in various processes, including modulation of inflammatory responses, cell migration, and pain hypersensitivity. [, , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H33NO5, and its molecular weight is 439.55 g/mol. (Derived from the provided chemical name)
Q7: Is there any spectroscopic data available for this compound?
A7: The provided research abstracts do not contain specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. Further investigation into the chemical literature would be required for this information.
Q8: What is the duration of action of this compound?
A8: Research shows that this compound has a long duration of action. It can inhibit ex vivo platelet aggregation for up to 6 hours after oral administration in guinea pigs. []
Q9: Has this compound shown efficacy in in vivo models of cardiovascular disease?
A9: Yes, this compound has shown antithrombotic activity in an in vivo guinea pig model by inhibiting platelet deposition on injured arteries. [] It has also been shown to reduce platelet deposition on vascular grafts in humans. [] Additionally, this compound suppressed ischemia and reperfusion-induced arrhythmias in anaesthetized greyhounds. []
Q10: Are there any clinical trials investigating the efficacy of this compound in humans?
A10: While this compound has been used in clinical trials to investigate its effect on platelet deposition in vascular grafts [] and angina pectoris, [, ] information on large-scale clinical trials and its overall clinical development status is not provided in the abstracts.
Q11: When was this compound first described as a potential therapeutic agent?
A11: this compound was first described as a potent and selective TXA2 receptor-blocking drug in 1985. []
Q12: What significant findings have emerged from the research on this compound?
A12: Research on this compound has revealed the potential significance of TXA2 in various pathological conditions, particularly in cardiovascular and inflammatory diseases. The development of this compound as a selective TXA2 receptor antagonist has been instrumental in unraveling the role of TXA2 in these conditions and exploring potential therapeutic interventions. []
Q13: Has research on this compound sparked investigations into other therapeutic targets?
A13: Yes, research on this compound, particularly its interaction with EP4 receptors, has prompted further investigations into the therapeutic potential of targeting specific prostaglandin receptors in various diseases, including cancer and inflammatory conditions. [, , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.